5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine
Description
5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a chlorine atom at position 5, a 4-fluorophenyl group at position 2, and a methyl group at position 5. This structure combines aromatic, electron-withdrawing (Cl, F), and hydrophobic (methyl) moieties, making it a candidate for pharmaceutical and materials science applications. The fluorine atom enhances metabolic stability and binding affinity in biological systems, while the chlorine contributes to electronic modulation of the core .
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c1-8-6-12(14)18-7-11(17-13(18)16-8)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTYZPXDPHMJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine or alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, hydroxylated derivatives, and reduced amine or alkyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Imidazo[1,2-a]pyrimidine Derivatives
Research Findings
- Synthetic Accessibility: The target compound’s methyl and chlorine substituents simplify synthesis compared to bulkier groups (e.g., piperidino in ) or reactive moieties (e.g., aldehyde in ).
- Thermal Stability : Derivatives with trifluoromethyl groups (e.g., ) exhibit lower thermal stability due to the electron-withdrawing effects of CF₃, whereas the target compound’s methyl group enhances stability .
Biological Activity
5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including its effects on various cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19FN6
- Molecular Weight : 362.4 g/mol
- IUPAC Name : 4-[7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine
- CAS Number : 111992-07-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including protein kinases and phosphatases. Research indicates that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, which can lead to altered cellular responses such as apoptosis or proliferation.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound against various cancer cell lines:
- In vitro Studies : The compound has shown significant cytotoxicity against human leukemia cells with an IC50 value of approximately 3 µM. This suggests a promising potential for further development as an anticancer agent .
- Cell Lines Tested : Notable cell lines include HePG2 (hepatocellular carcinoma) and MCF7 (breast cancer), where the compound exhibited considerable growth inhibition .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity:
- Minimum Inhibitory Concentrations (MICs) : The compound displayed good antibacterial properties with MIC values ranging between 16 µg/mL and 1 µg/mL against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
A comprehensive study investigated the effects of various derivatives of imidazo[1,2-a]pyrimidines on cancer cell lines. The results indicated that modifications in the structure significantly influenced the potency and selectivity of these compounds against specific cancer types. For instance, a derivative similar to this compound was found to be particularly effective against MCF7 cells due to its ability to induce apoptosis through mitochondrial pathways .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The presence of a fluorine atom in the structure was noted to improve interactions with bacterial enzymes .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
